molecular formula C21H22BrN3 B12389430 MtInhA-IN-1

MtInhA-IN-1

Cat. No.: B12389430
M. Wt: 396.3 g/mol
InChI Key: JODDVKBKBLHAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MtInhA-IN-1 is a selective and orally active inhibitor of the Mycobacterium tuberculosis NADH-dependent enoyl-acyl carrier protein reductase (MtInhA). This compound has shown significant potential in combating Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound has an IC50 value of 0.23 μM and is effective against the Mycobacterium tuberculosis H37Rv strain with a minimum inhibitory concentration (MIC) of 0.4 μM .

Preparation Methods

The synthesis of MtInhA-IN-1 involves multiple steps, including the formation of various ring structures. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve scaling up these reactions while ensuring the purity and yield of the final product .

Chemical Reactions Analysis

MtInhA-IN-1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

MtInhA-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the inhibition of enoyl-acyl carrier protein reductase. In biology, it is employed to investigate the mechanisms of bacterial resistance and the development of new antibacterial agents. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of tuberculosis. Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting Mycobacterium tuberculosis .

Mechanism of Action

The mechanism of action of MtInhA-IN-1 involves the inhibition of the Mycobacterium tuberculosis NADH-dependent enoyl-acyl carrier protein reductase (MtInhA). This enzyme is crucial for the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. By inhibiting MtInhA, this compound disrupts the production of mycolic acids, leading to the inhibition of bacterial growth and survival. The molecular targets and pathways involved in this process include the binding of this compound to the active site of the enzyme, preventing the reduction of enoyl-ACP or enoyl-CoA substrates .

Comparison with Similar Compounds

MtInhA-IN-1 is unique compared to other similar compounds due to its high selectivity and potency against Mycobacterium tuberculosis. Similar compounds include other inhibitors of enoyl-acyl carrier protein reductase, such as isoniazid and ethionamide. this compound has shown superior efficacy and lower cytotoxicity in comparison to these compounds. The structural modifications in this compound contribute to its enhanced activity and selectivity .

Properties

Molecular Formula

C21H22BrN3

Molecular Weight

396.3 g/mol

IUPAC Name

6-bromo-2-methyl-N-(4-piperidin-1-ylphenyl)quinolin-4-amine

InChI

InChI=1S/C21H22BrN3/c1-15-13-21(19-14-16(22)5-10-20(19)23-15)24-17-6-8-18(9-7-17)25-11-3-2-4-12-25/h5-10,13-14H,2-4,11-12H2,1H3,(H,23,24)

InChI Key

JODDVKBKBLHAOT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Br)NC3=CC=C(C=C3)N4CCCCC4

Origin of Product

United States

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